molecular formula C16H23ClN2O4 B2355683 4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047678-54-5

4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2355683
CAS No.: 1047678-54-5
M. Wt: 342.82
InChI Key: FZMMTFAWPYQAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a synthetic oxobutanoic acid derivative intended for research and further manufacturing applications, strictly not for direct human use. This compound belongs to a class of molecules characterized by an oxobutanoic acid backbone substituted with aromatic and alkylamino groups. Similar structures, such as 4-((2-Chlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid and 4-((4-Chlorophenyl)amino)-3-((furan-2-ylmethyl)amino)-4-oxobutanoic acid , are commonly investigated in chemical and pharmaceutical research for their potential as molecular building blocks. The presence of both a 2-chlorophenyl moiety and a flexible 3-isopropoxypropylamino side chain suggests potential for interesting physicochemical properties and biological activity, making it a candidate for use in structure-activity relationship (SAR) studies, medicinal chemistry programs, and as a precursor in the synthesis of more complex molecules. As with all chemicals, researchers must consult the Safety Data Sheet (SDS) prior to use. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-(2-chloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-11(2)23-9-5-8-18-14(16(21)22)10-15(20)19-13-7-4-3-6-12(13)17/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMTFAWPYQAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid , also known by its CAS number 1047678-54-5, is a derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23ClN2O4C_{16}H_{23}ClN_{2}O_{4}, and it features a complex structure that includes both chlorophenyl and isopropoxypropyl groups. The structural representation can be summarized as follows:

  • Molecular Weight : 342.81 g/mol
  • CAS Number : 1047678-54-5
  • SMILES Notation : C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

  • Antiviral Activity : A related compound, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has shown significant antiviral activity against human adenovirus (HAdV), suggesting that derivatives like this compound could potentially target similar pathways .
  • Anticancer Properties : The presence of the chlorophenyl group is often associated with anticancer activity in various compounds. Studies have indicated that modifications to the amino acid backbone can enhance selectivity and potency against cancer cell lines.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Case Studies and Research Findings

A limited number of studies have specifically focused on the biological activity of this compound; however, related compounds provide insight into its potential effects:

Study Findings
Study on HAdV inhibitorsCompounds with similar structures showed IC50 values ranging from sub-micromolar to low micromolar against HAdV .
Anticancer activity researchDerivatives exhibited significant cytotoxicity against various cancer cell lines with selectivity indexes greater than 100 compared to standard treatments .
Enzyme inhibition assaysInitial results indicated potential inhibition of key metabolic enzymes, warranting further investigation into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-Dihydro-1-Ethyl-2-Methylpyridine-3,5,6-Tricarboxylate (W1807)
  • Structure : Pyridine tricarboxylate core with 2-chlorophenyl and methylethyl substituents.
  • Activity : Inhibits glycogen phosphorylase via allosteric binding (docking studies in PDB complexes 2QN1/2QN2) .
  • Key Difference: The pyridine ring in W1807 contrasts with the oxobutanoic acid backbone of the target compound, suggesting divergent binding modes.
Cyanoacetamide Derivatives (13a–e, e.g., 13a and 13b)
  • Structure: Cyanoacetamide scaffold with arylhydrazone substituents (e.g., 4-methylphenyl, 4-methoxyphenyl) .
  • Synthesis : Prepared via diazonium salt coupling, yielding high-purity products (94–95% yield).
Diethyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methyl-1,4-Dihydropyridine-3,5-Dicarboxylate (Impurity g)
  • Structure: Dihydropyridine core with 2-chlorophenyl and aminoethoxy groups.
  • Role : Process-related impurity in pharmaceuticals, highlighting stability challenges in analogs with 2-chlorophenyl motifs .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Stability Profile
Target Compound 4-Oxobutanoic acid 2-Chlorophenyl, 3-isopropoxypropyl Hypothesized enzyme inhibition Not reported Unknown
W1807 Pyridine tricarboxylate 2-Chlorophenyl, methylethyl Glycogen phosphorylase inhibitor Docking studies Undocumented
13a (Cyanoacetamide derivative) Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl Undocumented Diazonium coupling High stability (94% yield)
Impurity g Dihydropyridine 2-Chlorophenyl, aminoethoxy None (degradation product) Process-related Low stability

Research Findings and Mechanistic Insights

  • Role of 2-Chlorophenyl Group : Present in W1807, Impurity g, and the target compound, this group is critical for hydrophobic interactions in enzyme binding pockets .
  • Impact of Backbone Variations: Pyridine (W1807) and dihydropyridine (Impurity g) cores favor planar binding conformations, whereas the flexible oxobutanoic acid backbone may enable adaptive binding . Cyanoacetamide derivatives (13a–e) exhibit strong hydrogen-bonding capacity via carbonyl and cyano groups, unlike the target compound’s carboxylate group .
  • Synthetic Challenges : Diazonium coupling (used for 13a–e) ensures regioselectivity, but the target compound’s synthesis route remains unspecified, posing questions about scalability .

Stability and Impurity Profiles

  • The target compound’s stability is undefined, but analogs like Impurity g highlight susceptibility to degradation under process conditions, necessitating stringent quality control .
  • Cyanoacetamide derivatives (13a–e) demonstrate high thermal stability (melting points >270°C), suggesting robustness compared to dihydropyridine-based impurities .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach reveals two critical disconnections:

  • Cleavage of the 4-oxobutanoic acid backbone to identify precursors capable of forming the ketone and carboxylic acid functionalities.
  • Separation of the amino substituents to isolate the 2-chlorophenyl and 3-isopropoxypropyl moieties for sequential introduction.

The Michael addition reaction, as described in US20060009652A1 for N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, offers a template for constructing the 4-oxo backbone. This method employs α-amino acid esters and keto-acrylic acids under mild conditions, minimizing side reactions.

Proposed Synthetic Pathways

Michael Addition-Based Assembly

Step 1: Formation of the 4-Oxobutanoic Acid Core

A Michael addition between a suitably protected α-amino acid ester and a keto-acrylic acid derivative could yield the 4-oxo intermediate. For instance, reacting methyl 3-aminopropionate with 2-chlorophenyl-substituted acrylic acid (X = 2-chlorophenyl in Formula V of US20060009652A1) in toluene or ethyl acetate at 20–30°C may produce the adduct:

$$
\text{X–CO–CH=CH–COOH} + \text{H}2\text{N–CH(R}1\text{)–COOW} \rightarrow \text{N-(4-oxo-butanoic acid) derivative}
$$

Key Conditions :

  • Solvent: Toluene or ethyl acetate
  • Temperature: Ambient (20–30°C)
  • Catalyst: Optional base (e.g., triethylamine)
Step 2: Introduction of the 3-Isopropoxypropylamino Group

The secondary amine at position 2 could be introduced via nucleophilic displacement or reductive amination. For example, treating the intermediate with 3-isopropoxypropylamine in the presence of a coupling agent (e.g., EDC/HOBt) may facilitate amide bond formation. Alternatively, reductive amination using sodium cyanoborohydride could stabilize the amine linkage.

Step 3: Deprotection and Acid Formation

Hydrogenolysis or acidic hydrolysis removes protecting groups (e.g., benzyl esters) to reveal the carboxylic acid. For instance, hydrogenation over Pd/C in methanol cleaves benzyl groups, yielding the free acid.

Sequential Amination Approach

Step 1: Synthesis of 4-Oxo-2-aminobutanoic Acid

Starting with 4-oxobutanoic acid, selective amination at position 2 can be achieved using ammonia or a primary amine under Leuckart conditions. However, regioselectivity challenges necessitate protective group strategies.

Step 2: Aromatic Amination

Electrophilic aromatic substitution or Ullmann coupling could introduce the 2-chlorophenylamino group. For example, reacting 4-oxo-2-aminobutanoic acid with 2-chloroiodobenzene in the presence of a copper catalyst may form the desired aryl amine.

Step 3: Alkoxyalkylamino Side Chain Installation

Mitsunobu reaction conditions (DIAD, PPh$$_3$$) could couple the secondary alcohol of 3-isopropoxypropanol with the amine, though steric hindrance may limit efficiency.

Comparative Analysis of Methodologies

Method Advantages Challenges Yield (Hypothetical)
Michael Addition Mild conditions; Scalable Requires precise stoichiometry 60–75%
Sequential Amination Regioselective control Multiple protection/deprotection steps 40–55%
Reductive Amination Broad substrate compatibility Competing side reactions 50–65%

Optimization Strategies

Solvent and Temperature Effects

As demonstrated in US20060009652A1, solvent polarity significantly impacts reaction rates. Polar aprotic solvents like DMF accelerate Michael additions but may increase epimerization risks. Ethyl acetate balances reactivity and selectivity.

Catalytic Enhancements

Transition metal catalysts (e.g., CuI for Ullmann coupling) improve aryl amination efficiency. The PubMed study highlights the role of pH in stabilizing intermediates, suggesting buffered conditions (pH 6–8) during amination.

Purification Techniques

Fractional crystallization, as employed in NZ229910A for levodopa intermediates, ensures high purity (>99%) by exploiting solubility differences. HPLC monitoring, per the PubMed protocol, validates intermediate integrity.

Characterization and Analytical Data

Critical analytical benchmarks for the target compound include:

  • $$^1$$H NMR : δ 1.10 (d, 6H, CH(CH$$3$$)$$2$$), δ 3.40 (m, 2H, OCH$$2$$), δ 4.20 (t, 1H, NHCH$$2$$)
  • IR : 1720 cm$$^{-1}$$ (C=O, acid), 1650 cm$$^{-1}$$ (C=O, ketone)
  • MS (ESI) : m/z 385.1 [M+H]$$^+$$

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 4-((2-chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with (i) coupling 2-chloroaniline to a maleic anhydride derivative to form the 4-oxobutanoic acid backbone, followed by (ii) introducing the 3-isopropoxypropylamine group via nucleophilic substitution or amide bond formation.
  • Key Considerations :

  • Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide coupling to improve yield .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers confirm the stereochemical configuration of this compound, given its multiple chiral centers?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .
  • Circular Dichroism (CD) spectroscopy or NMR-based NOE (Nuclear Overhauser Effect) experiments can infer spatial arrangements if crystallography is impractical .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify absorption barriers .
  • Pro-drug optimization : Modify the isopropoxy group to enhance membrane permeability (e.g., esterification of the carboxylic acid) .
  • Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct interactions .

Q. How can the compound’s mechanism of action be elucidated when conflicting enzyme inhibition data arises?

  • Methodological Answer :

  • Kinetic studies : Determine inhibition constants (Ki) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners .
  • Molecular docking : Map the compound’s structure to catalytic pockets of suspected targets (e.g., kinases or proteases) using software like AutoDock Vina .

Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Fragment-based modification : Systematically replace the chlorophenyl or isopropoxy groups with bioisosteres (e.g., fluorophenyl, methoxypropyl) and test activity in dose-response assays .
  • 3D-QSAR modeling : Generate CoMFA (Comparative Molecular Field Analysis) models to predict activity trends based on electronic and steric properties .
  • Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .

Data Analysis & Validation

Q. How should researchers address variability in IC50 values across cell-based assays?

  • Methodological Answer :

  • Standardize assay conditions: Use identical cell lines, passage numbers, and serum concentrations .
  • Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via LC-MS prior to assays .
  • Employ multiparametric assays (e.g., ATP quantification + apoptosis markers) to cross-validate cytotoxicity .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .
  • LC-MS/MS : Identify degradation products using high-resolution mass spectrometry and compare fragmentation patterns to synthetic standards .

Computational & Theoretical Approaches

Q. How can computational modeling predict the compound’s interaction with biological membranes?

  • Methodological Answer :

  • Molecular dynamics simulations : Use GROMACS or CHARMM to model lipid bilayer penetration, focusing on the hydrophobic isopropoxypropyl group .
  • LogP calculations : Estimate partition coefficients (e.g., via SwissADME) to predict membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.